Diethyl 1,4-cyclohexanedicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78975. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

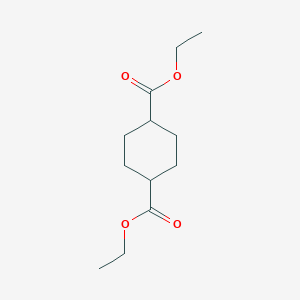

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJHRNUTLDTSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052469, DTXSID001248653 | |

| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

72903-27-6, 19145-96-1 | |

| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72903-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072903276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72903-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl 1,4-cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | fructalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl 1,4-cyclohexanedicarboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Diethyl 1,4-cyclohexanedicarboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes key data on the compound's structure, physicochemical characteristics, synthesis, and applications. Particular emphasis is placed on the influence of stereoisomerism on its physical properties and subsequent utility.

Chemical Identity and Molecular Structure

This compound is a diester of 1,4-cyclohexanedicarboxylic acid. Its identity is defined by the following identifiers:

-

IUPAC Name: diethyl cyclohexane-1,4-dicarboxylate[1]

-

CAS Numbers:

A critical aspect of this molecule is its stereochemistry. The cyclohexane ring is non-planar, and the two ester groups can be on the same side (cis) or opposite sides (trans) of the ring. This structural difference significantly impacts the molecule's physical properties and applications.

References

Diethyl 1,4-Cyclohexanedicarboxylate: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of Diethyl 1,4-cyclohexanedicarboxylate (CAS No. 72903-27-6), a versatile alicyclic ester that serves as a critical building block in pharmaceutical and polymer sciences. This document moves beyond basic specifications to deliver field-proven insights into its synthesis, stereochemistry, reactivity, and analytical characterization. We present detailed, validated protocols for its preparation via Fischer esterification and catalytic hydrogenation, explaining the underlying chemical principles that govern these transformations. A key focus is placed on its application in drug development, exemplified by its role as a precursor in the scalable synthesis of the antifibrinolytic agent Tranexamic Acid. This guide is structured to provide researchers, chemists, and drug development professionals with the authoritative, practical knowledge required to effectively utilize this compound in advanced chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is the diethyl ester of 1,4-cyclohexanedicarboxylic acid. It is a colorless liquid at room temperature, though it may crystallize upon standing.[1][2] A crucial aspect of its chemistry is the existence of cis and trans stereoisomers, arising from the relative orientation of the two ester groups on the cyclohexane ring. The generic CAS number 72903-27-6 typically refers to a mixture of these isomers.[3] The pure trans isomer, often favored in applications requiring specific stereochemical outcomes, is identified by CAS number 19145-96-1 .[4] The properties of the commercially available mixture are summarized below.

| Property | Value | Source(s) |

| CAS Number | 72903-27-6 (Mixture of isomers) | [1][3] |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| Appearance | Colorless liquid, may crystallize | [1] |

| Boiling Point | 285 - 289 °C | [1][2] |

| Density | ~1.049 g/cm³ at 20°C | [1] |

| Refractive Index (n20/D) | 1.450 - 1.454 | [1] |

| Solubility | Soluble in organic solvents | [5] |

| Purity | 96 - 100% (Assay, sum of isomers) | [1] |

Synthesis and Purification: Methodologies and Mechanistic Rationale

The synthesis of this compound can be approached through two primary, industrially relevant routes: the direct esterification of the corresponding dicarboxylic acid and the catalytic hydrogenation of an aromatic precursor. The choice of method depends on starting material availability, desired isomer ratio, and scale.

Method A: Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid

This classic acid-catalyzed method is a direct and reliable route for laboratory-scale synthesis. The reaction involves treating 1,4-cyclohexanedicarboxylic acid (as a cis/trans mixture) with an excess of ethanol in the presence of a strong acid catalyst.

Causality and Experimental Choices: The reaction is an equilibrium process.[6] To drive the synthesis towards the product (the diester), Le Châtelier's principle is applied by using ethanol as both the reactant and the solvent. This large excess of alcohol shifts the equilibrium to favor ester formation. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[7] Refluxing ensures the reaction proceeds at a sufficient rate to reach equilibrium. The workup procedure is designed to neutralize the acid catalyst and remove water-soluble impurities.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-cyclohexanedicarboxylic acid (0.1 mol, 17.22 g) and absolute ethanol (200 mL, ~3.4 mol).

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (2 mL) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid spot disappears.

-

Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution) to neutralize the acid catalyst, and finally with brine (1 x 100 mL).[6]

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.

Method B: Catalytic Hydrogenation of Diethyl Terephthalate

For larger-scale production, the catalytic hydrogenation of Diethyl Terephthalate is often preferred. This method leverages readily available aromatic starting materials. The reaction involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.

Causality and Experimental Choices: This reaction is a heterogeneous catalytic process. The aromatic π-system of the diethyl terephthalate adsorbs onto the surface of a noble metal catalyst (e.g., Ruthenium or Rhodium).[4] Hydrogen gas, also adsorbed on the catalyst surface, is then added across the double bonds of the benzene ring, leading to its saturation and the formation of the cyclohexane ring. The choice of catalyst and reaction conditions (pressure, temperature) is critical to achieve high conversion and selectivity while avoiding over-reduction of the ester groups. Ruthenium-based catalysts are particularly effective for this transformation.

-

Reactor Charging: In a high-pressure autoclave (e.g., a Parr hydrogenator), charge Diethyl Terephthalate (0.1 mol, 22.22 g) and a suitable solvent such as methanol or isopropanol (150 mL).

-

Catalyst Addition: Add 5% Ruthenium on Carbon (Ru/C) catalyst (1-2% by weight of the substrate).

-

Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 500-1500 psi.

-

Reaction: Heat the mixture to 100-140°C with vigorous stirring. The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake.

-

Workup and Purification: After cooling and carefully venting the reactor, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure. The resulting crude product is typically a mixture of cis and trans isomers and can be purified by vacuum distillation.

Application in Drug Development: Synthesis of Tranexamic Acid

The true value of a chemical building block is demonstrated by its utility in synthesizing complex, high-value molecules. The dimethyl ester analogue of the title compound, Dimethyl 1,4-cyclohexanedicarboxylate, is a key intermediate in modern, scalable syntheses of Tranexamic Acid , an important antifibrinolytic drug used to treat or prevent excessive blood loss.[4][8][9]

The trans isomer is the biologically active form, making stereochemical control essential.[8] The synthesis begins with a mixture of cis and trans Dimethyl 1,4-cyclohexanedicarboxylate. A key step involves a base-catalyzed epimerization to enrich the more thermodynamically stable trans isomer, which can then be isolated.[4] This enriched trans-diester undergoes a series of transformations including mono-amidation, Hofmann rearrangement (or a related conversion of the amide to an amine), and final hydrolysis to yield trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid).

The use of this scaffold allows for a more efficient and safer synthetic route compared to older methods that may involve hazardous reagents or harsh conditions.[1]

Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques. As the commercial product is a mixture of isomers, spectra will show overlapping signals for the cis and trans forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by signals for the ethyl groups and the cyclohexane ring protons. The complexity in the 1.5-2.5 ppm region is due to the overlapping signals of the axial and equatorial protons of the cyclohexane ring for both isomers.

| Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₂-CH₃ | 1.25 | Triplet |

| Cyclohexane Protons (CH₂) | 1.5 - 2.2 | Multiplet |

| Cyclohexane Protons (CH) | 2.2 - 2.6 | Multiplet |

| -O-CH₂-CH₃ | 4.12 | Quartet |

¹³C NMR: The carbon spectrum provides clear signals for the carbonyl carbon, the oxygen-linked carbons of the ethyl group, and the carbons of the cyclohexane ring. Due to symmetry in the trans isomer, fewer signals may be observed compared to the cis isomer.

| Assignment | Approx. Chemical Shift (δ, ppm) |

| -O-CH₂-C H₃ | ~14 |

| Cyclohexane C H₂ | 25 - 35 |

| Cyclohexane C H | ~43 |

| -O-C H₂-CH₃ | ~60 |

| C =O (Ester Carbonyl) | 170 - 185 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong carbonyl stretch of the ester functional group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong |

| 1730 - 1750 | C=O Stretch (Ester) | Very Strong |

| 1000 - 1300 | C-O Stretch (Ester) | Strong |

Safety, Handling, and Storage

This compound is considered to have low acute toxicity but should be handled with standard laboratory precautions.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5]

-

Hazards: May cause skin and eye irritation upon direct contact. It is classified as toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[3]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. Item - Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Diethyl 1,4-Cyclohexanedicarboxylate: Structure, Characterization, and Application

Abstract

This technical guide provides a comprehensive analysis of the cis and trans isomers of Diethyl 1,4-cyclohexanedicarboxylate, molecules of significant interest in polymer chemistry, materials science, and as synthetic intermediates. We will delve into the fundamental principles of their stereochemistry, exploring the conformational intricacies that give rise to their distinct physical and chemical properties. This guide will further present detailed methodologies for the synthesis, separation, and spectroscopic characterization of these isomers, equipping researchers and drug development professionals with the practical knowledge to effectively work with these compounds. Finally, we will discuss the current and potential applications, with a focus on how the isomeric purity impacts performance in various fields.

Introduction: The Significance of Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is a fundamental scaffold in organic chemistry, and its non-planar "chair" conformation is crucial in determining the spatial arrangement of its substituents. In 1,4-disubstituted cyclohexanes, such as this compound, the substituents can be arranged on the same side (cis) or opposite sides (trans) of the ring, leading to the formation of diastereomers with distinct properties.

The trans isomer is generally the more thermodynamically stable of the two, as both bulky diethyl carboxylate groups can occupy equatorial positions in the chair conformation, minimizing steric hindrance.[1] Conversely, the cis isomer is constrained to a conformation where one substituent is in an axial position and the other is equatorial, leading to greater steric strain. This fundamental structural difference has profound implications for the physical properties of the isomers, such as melting point, boiling point, and solubility, and for the properties of materials derived from them. For instance, in polyester synthesis, a higher proportion of the trans isomer of the parent 1,4-cyclohexanedicarboxylic acid leads to semi-crystalline polymers, whereas a higher cis content results in amorphous materials.

Structural Elucidation: A Comparative Analysis of cis and trans Isomers

The distinct spatial arrangement of the ester groups in the cis and trans isomers of this compound gives rise to unique spectroscopic signatures. Understanding these differences is paramount for their unambiguous identification.

Conformational Analysis

The key to understanding the different properties of the cis and trans isomers lies in their preferred chair conformations.

-

trans-Diethyl 1,4-cyclohexanedicarboxylate: In its most stable conformation, both diethyl carboxylate groups occupy the equatorial positions (diequatorial). This arrangement minimizes 1,3-diaxial interactions, resulting in a lower energy state.

-

cis-Diethyl 1,4-cyclohexanedicarboxylate: This isomer exists as a dynamic equilibrium of two chair conformations, where one ester group is axial and the other is equatorial (axial-equatorial). The ring can flip, interconverting the axial and equatorial positions of the substituents.

Below is a Graphviz diagram illustrating the chair conformations of the cis and trans isomers.

Caption: Chair conformations of trans and cis isomers.

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

trans Isomer: The two methine protons (CH-COOEt) are in identical equatorial environments. They will appear as a single, relatively sharp multiplet. The methylene protons of the cyclohexane ring will also show a more simplified pattern due to the symmetry of the molecule.

-

cis Isomer: The two methine protons are in different environments (one axial, one equatorial). This will result in two distinct, and likely broader, multiplets. The axial proton will typically be shielded (appear at a lower chemical shift) compared to the equatorial proton. The coupling constants between the methine protons and the adjacent methylene protons will also differ, with axial-axial couplings being larger than axial-equatorial or equatorial-equatorial couplings.

-

-

¹³C NMR Spectroscopy:

-

trans Isomer: Due to the symmetry of the diequatorial conformation, the molecule will exhibit fewer signals in the ¹³C NMR spectrum. We would expect to see one signal for the two equivalent methine carbons, one signal for the four equivalent methylene carbons of the ring, one for the carbonyl carbons, one for the O-CH₂ carbons, and one for the CH₃ carbons.

-

cis Isomer: The lower symmetry of the axial-equatorial conformation will result in more signals. We would expect two distinct signals for the non-equivalent methine carbons and two signals for the methylene carbons of the ring.

-

2.2.2 Infrared (IR) Spectroscopy

The overall shape and symmetry of the molecule influence its vibrational modes, which can be observed in the IR spectrum.

-

trans Isomer: The higher symmetry of the trans isomer may lead to a simpler IR spectrum with fewer observed bands, particularly in the fingerprint region (below 1500 cm⁻¹).

-

cis Isomer: The lower symmetry of the cis isomer can result in a more complex IR spectrum with a larger number of absorption bands.

The characteristic C=O stretching frequency of the ester group (around 1730-1750 cm⁻¹) will be present in both isomers, but subtle shifts may be observed due to the different steric environments.

Physical Properties

The structural differences between the isomers also manifest in their macroscopic physical properties.

| Property | cis-Diethyl 1,4-cyclohexanedicarboxylate | trans-Diethyl 1,4-cyclohexanedicarboxylate |

| Melting Point | Generally lower | Generally higher |

| Boiling Point | May be slightly lower or higher depending on polarity | May be slightly lower or higher depending on polarity |

| Solubility | Often more soluble in polar solvents | Often less soluble in polar solvents |

| Density | Typically higher | Typically lower |

Note: The exact values for the diethyl esters are not consistently reported and can vary. The trends are based on general principles of stereoisomerism.

Experimental Methodologies

Synthesis

The synthesis of this compound typically involves the esterification of 1,4-cyclohexanedicarboxylic acid. A common starting material is a mixture of the cis and trans diacids, which can be obtained by the hydrogenation of terephthalic acid.

Protocol: Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1,4-cyclohexanedicarboxylic acid (1.0 eq), absolute ethanol (excess, ~10-20 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Toluene can be added as an azeotroping agent to facilitate the removal of water.

-

Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diacid is consumed.

-

Work-up: After cooling to room temperature, neutralize the acidic catalyst with a weak base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of the cis and trans diethyl esters.

The following Graphviz diagram illustrates the synthesis workflow.

Caption: Synthesis of this compound.

Separation of Isomers

The separation of the cis and trans isomers can be achieved through several techniques, with fractional crystallization and column chromatography being the most common.

Protocol: Separation by Fractional Crystallization

This method exploits the difference in solubility and melting points of the two isomers. The trans isomer, being more symmetrical and generally having a higher melting point, is often less soluble and will crystallize out of a suitable solvent system more readily.

-

Dissolution: Dissolve the mixture of isomers in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).

-

Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer (typically the trans isomer).

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Recrystallization: The purity of the isolated isomer can be improved by one or more recrystallization steps.

-

Mother Liquor: The cis isomer will be enriched in the mother liquor. The solvent can be evaporated, and the residue can be subjected to further purification, such as column chromatography.

Protocol: Separation by Column Chromatography

This technique separates the isomers based on their differential adsorption to a stationary phase.

-

Column Packing: Pack a chromatography column with a suitable stationary phase, such as silica gel.

-

Loading: Dissolve the isomer mixture in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes). The polarity of the isomers will influence their retention time. Generally, the more polar isomer will have a longer retention time.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify the separated isomers.

-

Solvent Removal: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

An HPLC method has also been described for the separation of the parent cis and trans-1,4-cyclohexanedicarboxylic acids, which could be adapted for the diethyl esters.[2]

Applications and Significance

The isomeric composition of this compound is a critical factor in its applications, particularly in the field of polymer science.

Polymer Chemistry

The parent diacid and its dimethyl ester are important monomers in the production of polyesters and polyamides. The cis/trans ratio significantly influences the properties of the resulting polymers.

-

High trans content: Leads to polymers with higher crystallinity, melting points, and stiffness. These materials are often used in applications requiring high strength and thermal stability.

-

High cis content: The "kinked" nature of the cis isomer disrupts polymer chain packing, resulting in amorphous polymers with lower glass transition temperatures and increased flexibility.

This compound can be used as a comonomer or as a plasticizer in various polymer formulations to modify their properties.

Drug Development and Medicinal Chemistry

While the parent 1,4-cyclohexanedicarboxylic acid is mentioned as a starting material for medicines, specific applications of the diethyl ester isomers in drug development are less documented in publicly available literature. However, the cyclohexane scaffold is a common motif in many pharmaceutical compounds. The defined stereochemistry offered by the pure cis or trans isomers could be valuable in the synthesis of complex molecules where precise three-dimensional orientation of functional groups is critical for biological activity. The ester groups can also serve as prodrug moieties to improve the pharmacokinetic properties of a drug.

Other Applications

This compound is also used in the fragrance industry and as a solvent. Its use in cosmetics and personal care products has been noted.

Conclusion

The cis and trans isomers of this compound represent a fascinating case study in the importance of stereochemistry. Their distinct three-dimensional structures, arising from the conformational constraints of the cyclohexane ring, lead to significant differences in their physical, chemical, and spectroscopic properties. A thorough understanding of these differences, coupled with robust methods for their synthesis and separation, is essential for their effective utilization in various scientific and industrial applications. As the demand for materials with tailored properties continues to grow, the ability to control and exploit the stereochemistry of molecules like this compound will become increasingly important.

References

An In-depth Technical Guide on the Stereoisomerism of Diethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1,4-cyclohexanedicarboxylate, a key intermediate in the synthesis of various pharmaceuticals and polymers, presents a fascinating case of stereoisomerism that significantly influences its physical properties and reactivity.[1][2] This guide provides a comprehensive exploration of the cis and trans isomers of this diester, delving into their conformational analysis, thermodynamic stability, synthesis, separation, and spectroscopic characterization. By understanding the intricate relationship between stereochemistry and molecular behavior, researchers can better control reaction outcomes and tailor the properties of resulting materials.

Introduction to Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain.[3] In a 1,4-disubstituted cyclohexane, such as this compound, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans).[3][4] This seemingly simple difference leads to distinct three-dimensional arrangements with profound implications for the molecule's energy and properties.

-

Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial (a,e or e,a).[3][4] The cyclohexane ring can undergo a "ring flip," interconverting the two chair conformations. In this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. For cis-1,4-disubstituted cyclohexanes with identical substituents, these two conformers are energetically equivalent.[4]

-

Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (e,e) and another with both in axial positions (a,a).[3][4]

Conformational Analysis and Thermodynamic Stability

The relative stability of the different conformers is dictated by steric interactions. Axial substituents experience destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Equatorial substituents, on the other hand, are pointed away from the rest of the ring and are generally more stable.

For this compound:

-

Trans Isomer: The diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer.[3] The bulky ethyl carboxylate groups in the diaxial positions would lead to severe steric hindrance.[4] Consequently, the trans isomer exists almost exclusively in the diequatorial conformation. This thermodynamic preference for the trans isomer is a critical factor in synthesis and separation processes.[5]

-

Cis Isomer: The cis isomer exists as a rapidly equilibrating mixture of two axial-equatorial (a,e) chair conformers.[3][4] Since the substituents are identical, these two conformers have the same energy.[4]

The overall order of stability is: trans (e,e) > cis (a,e) > trans (a,a) . This difference in stability allows for the separation of the isomers and can be exploited in synthetic strategies.

Below is a diagram illustrating the chair conformations of the cis and trans isomers.

Caption: Conformational equilibrium of trans and cis isomers.

Synthesis and Isomer Separation

The most common route to this compound is the catalytic hydrogenation of diethyl terephthalate.[6][7] This reaction typically produces a mixture of cis and trans isomers.

Experimental Protocol: Catalytic Hydrogenation of Diethyl Terephthalate

Objective: To synthesize a mixture of cis and trans this compound.

Materials:

-

Diethyl terephthalate

-

Ethanol (absolute)

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%) or a Ruthenium-based catalyst.[8]

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable pressure vessel, dissolve diethyl terephthalate in absolute ethanol.

-

Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the substrate.

-

Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1500 psig).[8]

-

Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.[8]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of cis and trans this compound.

The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, temperature, and pressure.[9]

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers can be challenging due to their similar boiling points. However, fractional distillation under reduced pressure can be employed. The lower boiling point of the cis isomer allows for its enrichment in the earlier fractions.

For more efficient separation, especially on a laboratory scale, column chromatography is the preferred method.

Experimental Protocol: Column Chromatography Separation

Objective: To separate the cis and trans isomers of this compound.

Materials:

-

Crude mixture of this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude isomer mixture in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a mixture of hexane and ethyl acetate. The optimal solvent ratio should be determined by TLC analysis. A typical starting point is a 95:5 or 90:10 hexane:ethyl acetate mixture.

-

Collect fractions and monitor their composition using TLC. The trans isomer, being less polar, will typically elute first.

-

Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

The following flowchart outlines the overall workflow from synthesis to separation.

Caption: Workflow for synthesis and separation of isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound.

¹H NMR Spectroscopy

-

Trans Isomer (diequatorial): Due to the symmetry of the molecule in the diequatorial conformation, the protons on the cyclohexane ring will give rise to a relatively simple spectrum. The methine protons (CH-COOEt) at C1 and C4 are chemically equivalent, as are the two sets of methylene protons.

-

Cis Isomer (axial-equatorial): The lack of a plane of symmetry in a single chair conformation of the cis isomer leads to a more complex ¹H NMR spectrum. The methine protons at C1 and C4 are in different environments (one axial, one equatorial) and will have different chemical shifts. However, due to rapid ring flipping at room temperature, an averaged spectrum is observed. The chemical shifts of the ring protons will differ from those of the trans isomer.

¹³C NMR Spectroscopy

-

Trans Isomer (diequatorial): Due to symmetry, the ¹³C NMR spectrum will show only three signals for the cyclohexane ring carbons (C1/C4, C2/C3/C5/C6) and the signals for the ethyl ester group.

-

Cis Isomer (axial-equatorial): In the averaged spectrum due to ring flipping, the ¹³C NMR spectrum will also show three signals for the ring carbons, but their chemical shifts will be different from those of the trans isomer. The chemical shift of the carbon bearing an axial substituent is typically shifted upfield compared to one with an equatorial substituent.

The following table summarizes the expected NMR data.

| Isomer | Conformation | Key ¹H NMR Features | Key ¹³C NMR Features (Ring Carbons) |

| Trans | Diequatorial (e,e) | Simpler spectrum due to symmetry. | 3 signals. |

| Cis | Axial-Equatorial (a,e) | More complex averaged spectrum. | 3 signals with different chemical shifts than trans. |

Applications in Drug Development and Materials Science

The stereochemistry of the 1,4-cyclohexanedicarboxylate core is crucial in various applications.

-

Drug Development: The specific three-dimensional arrangement of functional groups is critical for molecular recognition and binding to biological targets. The cis and trans isomers of a drug candidate containing this scaffold will exhibit different pharmacological activities.

-

Polymer Science: this compound is a monomer used in the production of polyesters.[5] The stereochemistry of the monomer unit influences the polymer's properties, such as its crystallinity, melting point, and mechanical strength. For instance, polymers derived from the pure trans isomer tend to be more crystalline and have higher melting points than those derived from a mixture of isomers.[10]

Conclusion

The stereoisomerism of this compound is a prime example of how the spatial arrangement of atoms dictates the chemical and physical properties of a molecule. A thorough understanding of the conformational preferences, thermodynamic stabilities, and spectroscopic signatures of the cis and trans isomers is essential for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to selectively synthesize and separate these isomers opens up avenues for the rational design of new drugs and advanced materials with tailored properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 8. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 9. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Diethyl 1,4-Cyclohexanedicarboxylate: Properties, Synthesis, and Applications

Introduction

Diethyl 1,4-cyclohexanedicarboxylate (DECH) is a diester of significant interest in both industrial and research settings. As a cycloaliphatic compound, it offers a unique combination of rigidity, stereochemical diversity, and chemical functionality that makes it a valuable building block. Unlike its aromatic analog, diethyl terephthalate, the saturated cyclohexane core of DECH imparts flexibility and weatherability to polymers and provides a three-dimensional structural scaffold for the synthesis of complex molecules. This guide provides a comprehensive overview of its core properties, established synthesis protocols, and key applications, with a focus on its relevance to professionals in chemical research and drug development. A critical aspect of this molecule, its stereoisomerism, will be a recurring theme, as the ratio of cis to trans isomers profoundly influences the material properties and synthetic utility of the compound.

Core Molecular and Physical Properties

The fundamental identity of this compound is defined by its chemical formula and molecular weight.

Beyond these basic identifiers, the physical characteristics of DECH are crucial for its handling and application in various processes.

| Property | Value | Source(s) |

| Appearance | Colorless liquid, may crystallize | [2] |

| Boiling Point | 285 - 286 °C | [2] |

| Density | ~1.049 g/mL | [2] |

| Refractive Index | n20/D 1.450 - 1.454 | [2] |

| CAS Number (Isomer Mixture) | 72903-27-6 | [3][4] |

| CAS Number (trans-isomer) | 19145-96-1 | [3][5] |

The Critical Role of Stereoisomerism

This compound exists as two geometric isomers: cis and trans. This isomerism arises from the relative positions of the two ester groups on the cyclohexane ring.

-

trans-isomer: The two ester groups are on opposite sides of the ring. In its most stable chair conformation, both bulky ester groups can occupy equatorial positions, leading to a more linear and stable structure.

-

cis-isomer: The two ester groups are on the same side of the ring. In a chair conformation, one group must occupy an axial position, leading to a bent, less stable conformation. The cis-isomer often adopts a boat or twist-boat conformation to alleviate steric strain.[6]

The ratio of these isomers is a critical parameter. Commercial DECH is often sold as a mixture of isomers.[3] During synthesis, particularly at elevated temperatures, isomerization can occur, typically favoring the thermodynamically more stable trans isomer, with equilibrium ratios reported around 34:66 (cis to trans).[7] This ratio is not merely academic; it dictates the physical properties of resulting materials. For instance, in polyester synthesis, a high trans content leads to semi-crystalline polymers with higher melting points, whereas a higher cis content results in amorphous polymers due to the "kinks" the cis isomer introduces into the polymer chain.[6][7]

Synthesis Methodologies

The production of DECH is primarily achieved through two well-established synthetic routes, each with distinct advantages depending on the desired scale and available starting materials.

Route A: Catalytic Hydrogenation of Diethyl Terephthalate

The most common industrial method for producing DECH is the catalytic hydrogenation of its aromatic precursor, diethyl terephthalate (or the more common dimethyl terephthalate). This process involves the saturation of the aromatic benzene ring to a cyclohexane ring under a hydrogen atmosphere using a metal catalyst.

The choice of catalyst is paramount for achieving high conversion and selectivity while minimizing side reactions. Ruthenium (Ru) and Palladium (Pd) are the most effective catalysts for this transformation.[8][9] Bimetallic catalysts, such as Ru-Re on an activated carbon support, have been shown to enhance catalytic activity, allowing for milder reaction conditions (e.g., 70 °C and 3 MPa H₂).[10]

A significant process improvement involves using the reaction product, DECH, as the solvent for the hydrogenation. This approach, detailed in patent literature, avoids the use of volatile and flammable solvents like methanol and can improve reaction control and product quality by minimizing decarboxylation side reactions.[11]

Caption: Workflow for DECH synthesis via catalytic hydrogenation.

This protocol is a representative example based on principles described in the literature.[11]

-

Reactor Charging: To a high-pressure hydrogenation autoclave, charge diethyl terephthalate and an approximately equal mass of previously synthesized this compound to act as a solvent.

-

Catalyst Addition: Add a hydrogenation catalyst (e.g., 5% Ruthenium on charcoal) at a loading of approximately 1-2% by weight relative to the diethyl terephthalate.

-

System Purge: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) followed by purges with hydrogen gas to remove all oxygen.

-

Reaction Conditions: Pressurize the autoclave with hydrogen to the target pressure (e.g., 750-1000 psig). Begin stirring and heat the mixture to the reaction temperature (e.g., 110-125 °C).

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically exothermic, and the temperature may need to be controlled.

-

Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.

-

Purification: Filter the crude reaction mixture to remove the solid catalyst. The resulting liquid, consisting of the product and the solvent portion, can be purified by vacuum distillation to isolate the this compound.

Route B: Condensation of Diethyl Succinate

An alternative synthesis route starts from a non-aromatic, bio-based feedstock, diethyl succinate. This method involves a base-catalyzed self-condensation (Dieckmann condensation) to form an intermediate, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate. This intermediate is then subjected to a hydrodehydration process to yield the final DECH product.[8]

This route is attractive from a green chemistry perspective as it can utilize succinates derived from fermentation. The initial condensation is a classic organic reaction, and procedures are well-documented.[12] The subsequent hydrodehydration is more complex, requiring specific catalytic systems (e.g., Ru or Pd catalysts with acidic components) to efficiently remove the two ketone functionalities.[8]

Caption: Two-step synthesis of DECH from diethyl succinate.

This protocol is adapted from Organic Syntheses for the formation of the key intermediate.[12]

-

Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked, round-bottomed flask equipped with a reflux condenser.

-

Reaction Initiation: To the hot sodium ethoxide solution, add diethyl succinate in one portion. A thick precipitate typically forms almost immediately.

-

Reflux: Heat the mixture under reflux for an extended period (e.g., 24 hours) to ensure complete reaction.

-

Solvent Removal: Remove the ethanol under reduced pressure on a steam bath.

-

Acidification & Isolation: Add a dilute sulfuric acid solution to the warm residue and stir vigorously. This neutralizes the base and protonates the enolate.

-

Filtration & Washing: Collect the solid intermediate, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate, by suction filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.

-

Subsequent Step: This purified intermediate would then be carried forward to a separate catalytic hydrodehydration step as described in the patent literature to yield the final product.[8]

Applications in Research and Drug Development

The rigid, non-planar structure of the cyclohexane ring makes DECH and its derivatives valuable scaffolds in materials science and medicinal chemistry.

Polymer Chemistry

DECH, or more commonly its parent acid (1,4-cyclohexanedicarboxylic acid), is a key monomer in the production of high-performance polyesters.[8] These polymers, such as poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD), are prized for their excellent thermal stability, weather resistance, and mechanical properties. The stereochemistry of the DECH monomer is the primary tool for tuning the final polymer's properties.

-

High trans-isomer content results in a linear chain that can pack efficiently, yielding a semi-crystalline polymer with high strength and a distinct melting point.[7]

-

High cis-isomer content introduces bends in the polymer backbone, disrupting chain packing and leading to a largely amorphous polymer with lower rigidity and higher clarity.[7]

This ability to control crystallinity allows for the precise design of polyesters for applications ranging from durable fibers and films to amorphous resins for packaging.[6]

Medicinal Chemistry and Drug Development

In drug design, the carboxylic acid group is a common pharmacophore, but its presence can lead to poor metabolic stability or limited ability to cross biological membranes.[13] Replacing aromatic rings with saturated cycloalkane rings is a common strategy to improve the physicochemical properties of a drug candidate (e.g., increasing the fraction of sp³ carbons, which often correlates with better clinical success).

The 1,4-disubstituted cyclohexane core, as found in DECH, serves as a rigid, three-dimensional scaffold or linker. It can be used to:

-

Position functional groups in a well-defined spatial orientation for optimal interaction with a biological target.

-

Act as a bioisostere for an aromatic ring (like a benzene ring), potentially improving solubility, metabolic stability, and oral bioavailability.

-

Serve as a key building block for more complex molecules. For example, the related compound tranexamic acid, which features a trans-1,4-aminomethyl and carboxylate substitution pattern, is a clinically used antifibrinolytic drug.[14]

While DECH itself is a starting material, its core structure is highly relevant. It can be hydrolyzed to the dicarboxylic acid or reduced to the diol, providing versatile entry points for derivatization in a drug discovery program.

Caption: Role of DECH as a precursor to versatile drug scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential.

-

Hazards: The primary documented hazard is environmental. It is classified as H411: Toxic to aquatic life with long-lasting effects.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is more than a simple diester; it is a versatile chemical intermediate whose properties are fundamentally governed by its stereochemistry. The ability to control the cis/trans isomer ratio allows for the fine-tuning of polymer properties, while its rigid cycloaliphatic core provides a valuable and robust scaffold for the design of new pharmaceuticals. A thorough understanding of its synthesis, particularly the catalytic hydrogenation route, and its distinct stereochemical nature is essential for researchers and developers seeking to leverage its unique structural features in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID DIETHYL ESTER | 19145-96-1 [chemicalbook.com]

- 6. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohex...: Ingenta Connect [ingentaconnect.com]

- 11. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of Diethyl 1,4-cyclohexanedicarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Diethyl 1,4-cyclohexanedicarboxylate in Organic Solvents

Executive Summary

This compound is a versatile diester recognized for its utility as a key building block in the synthesis of pharmaceuticals and advanced polymers.[1] Its performance in these applications is critically dependent on its interaction with various media, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and purification. This guide provides a comprehensive analysis of the solubility of this compound in a wide array of organic solvents. We will explore the foundational chemical principles governing its solubility, present extensive quantitative data, detail experimental methodologies for solubility determination, and discuss the practical implications for researchers and drug development professionals.

Introduction to this compound

This compound (DECH) is an aliphatic ester featuring a cyclohexane ring substituted at the 1 and 4 positions with ethyl carboxylate groups. This structure imparts a unique combination of non-polar (the cyclohexane backbone) and polar (the two ester functionalities) characteristics, which dictates its physical properties and solubility behavior.

Chemical Structure and Isomerism:

The compound exists as two geometric isomers: cis and trans. In the cis isomer, both ester groups are on the same side of the cyclohexane ring, resulting in a bent, C-shaped molecule. In the trans isomer, the ester groups are on opposite sides, leading to a more linear and symmetrical structure. This stereochemical difference has a profound impact on the molecule's ability to pack into a crystal lattice. The more symmetrical trans isomer typically packs more efficiently, resulting in a higher melting point and stronger intermolecular forces in the solid state. This is evident in the related compound, dimethyl 1,4-cyclohexanedicarboxylate, where the trans isomer has a melting point of 71°C, significantly higher than the cis isomer's 14°C.[2] This difference in lattice energy is a key determinant of solubility, as a more stable crystal requires more energy to disrupt.

Physicochemical Properties:

The key physical and chemical properties of this compound (typically supplied as a mixture of isomers) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [1][3] |

| Molecular Weight | 228.28 g/mol | [1][3] |

| Appearance | Colorless liquid that may crystallize | [1] |

| Density | ~1.049 g/cm³ | [1] |

| Boiling Point | 285 - 286 °C | [1] |

| Refractive Index | n20/D 1.450 - 1.454 | [1] |

| LogP (XLogP3-AA) | 1.9 | [4] |

Significance in Research and Industry:

DECH's excellent solubility in organic solvents makes it an ideal intermediate for chemical synthesis.[1] It serves as a crucial building block in the production of various pharmaceutical agents, including anti-inflammatory and analgesic drugs, and is used to manufacture specialty polymers, enhancing properties like flexibility and durability.[1]

Fundamental Principles of Solubility

The solubility of a solid compound in a liquid solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

-

"Like Dissolves Like" : This principle is paramount. The dual nature of DECH—a non-polar hydrocarbon ring and two polar ester groups—allows it to interact favorably with a broad range of solvents. The ester groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols. The overall molecule possesses a significant dipole moment, promoting solubility in polar aprotic solvents.

-

Impact of Molecular Structure : The cyclohexane ring contributes to van der Waals forces, favoring interactions with non-polar and moderately polar solvents. The two ester groups are the primary sites for polar interactions, including dipole-dipole forces and hydrogen bonding with protic solvents.

-

The Influence of Cis/Trans Isomerism : As discussed, the trans isomer's symmetry allows for more efficient crystal packing, leading to higher lattice energy. Consequently, more energy is required to break apart the solid trans isomer compared to the less-ordered cis isomer. This suggests that for a given solvent, the cis isomer will generally exhibit higher solubility. Most commercial sources supply a mixture of isomers, and the observed solubility reflects the properties of that specific mixture.[1]

Quantitative Solubility Profile

The following table summarizes the experimentally determined solubility of this compound in a comprehensive set of organic solvents at 25°C. The data is categorized by solvent class to highlight key trends.

| Solvent Class | Solvent | Solubility (g/L) @ 25°C |

| Halogenated | Chloroform | 1294.77 |

| Dichloromethane | 1189.72 | |

| 1,2-Dichloroethane | 614.73 | |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | 439.84 |

| Dimethylformamide (DMF) | 417.21 | |

| Cyclohexanone | 412.65 | |

| Dimethyl Sulfoxide (DMSO) | 406.59 | |

| N,N-Dimethylacetamide (DMAc) | 399.18 | |

| Tetrahydrofuran (THF) | 361.79 | |

| 1,4-Dioxane | 314.51 | |

| Acetone | 313.79 | |

| 2-Butanone (MEK) | 228.90 | |

| Acetonitrile | 230.53 | |

| Esters | Ethyl Acetate | 227.73 |

| Methyl Acetate | 224.20 | |

| Ethyl Formate | 201.61 | |

| n-Propyl Acetate | 176.03 | |

| n-Butyl Acetate | 171.49 | |

| Isopropyl Acetate | 159.31 | |

| Acids | Acetic Acid | 249.64 |

| Aromatic | Toluene | 120.00 |

| Polar Protic | Methanol | 103.74 |

| (Alcohols & Glycols) | sec-Butanol | 92.44 |

| Isopropanol | 89.06 | |

| n-Pentanol | 87.54 | |

| Isopentanol | 84.83 | |

| n-Butanol | 80.67 | |

| Ethanol | 76.21 | |

| n-Propanol | 74.46 | |

| Isobutanol | 73.36 | |

| n-Octanol | 68.20 | |

| Propylene Glycol | 26.83 | |

| Ethylene Glycol | 15.96 | |

| Non-Polar | Cyclohexane | 31.01 |

| (Alkanes) | n-Hexane | 15.81 |

| n-Heptane | 8.05 | |

| Aqueous | Water | 0.54 |

Data sourced from Scent.vn[4]

Analysis of Solubility Trends:

-

Very High Solubility (>400 g/L): DECH is exceptionally soluble in highly polar aprotic solvents (NMP, DMF, DMSO) and chlorinated solvents (chloroform, dichloromethane). This indicates strong dipole-dipole and dispersion interactions.

-

High Solubility (200-400 g/L): Strong solubility is observed in common polar aprotic solvents like THF, acetone, and acetonitrile, as well as in various acetate and formate esters.

-

Moderate Solubility (70-120 g/L): Alcohols from C1 to C8 (methanol, ethanol, propanol, butanol, etc.) and aromatic solvents like toluene show moderate solvating power. In alcohols, the ability of the ester's carbonyl oxygen to accept hydrogen bonds contributes to solubility.

-

Low Solubility (<40 g/L): DECH exhibits poor solubility in non-polar aliphatic hydrocarbons like hexane and heptane, and very low solubility in glycols. This is expected, as the polar ester groups are incompatible with the non-polar nature of alkanes.

-

Insoluble in Water: As a classic ester with a significant hydrocarbon backbone, it is practically insoluble in water (0.54 g/L).[4]

Experimental Determination of Solubility

The quantitative data presented above is typically generated using a standardized, thermodynamically rigorous method such as the isothermal shake-flask method. This approach ensures that the measurement reflects a true equilibrium state, a cornerstone of trustworthy and reproducible scientific data.

Protocol: Isothermal Shake-Flask Method

-

Preparation: An excess amount of the solid solute (this compound) is added to a sealed vial containing a known volume or mass of the solvent.

-

Equilibration: The vials are agitated (e.g., shaken or stirred) in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial to confirm saturation.

-

Phase Separation: The agitation is stopped, and the vials are left undisturbed in the thermostat to allow the excess solid to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Quantification: The concentration of the solute in the filtered aliquot is determined using a validated analytical technique. A common and robust method is gravimetric analysis, where the solvent is evaporated from a known mass of the solution, and the remaining solid solute is weighed. Alternatively, chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Caption: Isothermal Shake-Flask Workflow.

Thermodynamic Modeling for Solubility Prediction

While experimental determination is the gold standard, thermodynamic models are powerful tools for predicting solubility, especially when screening a large number of solvents or investigating temperature effects. Models like the Hansen Solubility Parameters (HSP) provide a framework for quantifying the "like dissolves like" principle.

Hansen Solubility Parameters (HSP):

The HSP model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned these three parameters. The "distance" (Ra) between a solute and a solvent in this three-dimensional "Hansen space" is calculated. A smaller distance implies greater affinity and higher solubility. This predictive power is invaluable in early-stage formulation, allowing scientists to computationally screen for promising solvents before committing to extensive lab work.

Caption: Conceptual workflow for solubility prediction.

Practical Implications and Applications

The quantitative solubility data is directly applicable to several key workflows in research and drug development:

-

Reaction Solvent Selection: For homogeneous reactions involving DECH, solvents like THF, acetone, or DMF are excellent choices, ensuring high concentrations of the reactant can be achieved.

-

Purification by Recrystallization: A powerful purification strategy involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" or "anti-solvent" to induce crystallization upon cooling. Based on the data, one could dissolve DECH in hot ethyl acetate or toluene (good solvents) and then add n-heptane (a poor solvent) to recover highly pure crystalline material.

-

Formulation Development: In creating liquid formulations, solvents like propylene glycol or various alcohols can be selected based on the desired concentration and toxicological constraints. The low solubility in glycols but moderate solubility in alcohols provides a range of options for tuning the final formulation.

-

Polymer Synthesis: During polycondensation reactions, it is crucial that the monomers and growing polymer chains remain in solution. The high solubility of DECH in solvents like NMP or cyclohexanone makes them suitable media for solution polymerization processes.

Conclusion

This compound exhibits a broad and varied solubility profile, a direct consequence of its hybrid chemical structure. It is highly soluble in polar aprotic and halogenated organic solvents, moderately soluble in alcohols and esters, and poorly soluble in non-polar alkanes and water. This detailed understanding, supported by robust quantitative data and grounded in the principles of chemical interactions and stereochemistry, empowers researchers and developers to make informed decisions. Proper solvent selection, guided by this knowledge, is fundamental to optimizing synthetic routes, achieving high purity, and developing effective formulations, ultimately accelerating the journey from laboratory research to industrial application.

References

A Comprehensive Technical Guide to the Thermal Stability of Diethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal stability of Diethyl 1,4-cyclohexanedicarboxylate, a compound of interest in various chemical and pharmaceutical applications. In the absence of extensive publicly available experimental data for this specific molecule, this guide establishes a framework for understanding its potential thermal behavior. This is achieved through a thorough review of the fundamental principles of thermal decomposition, an in-depth analysis of the primary analytical techniques for assessing thermal stability, and a logical synthesis of data from structurally related compounds. This guide is intended to equip researchers with the foundational knowledge and methodologies required to evaluate the thermal stability of this compound and similar molecules within a laboratory setting.

Introduction: The Significance of Thermal Stability

This compound (DECH), a diester of 1,4-cyclohexanedicarboxylic acid, possesses a molecular structure that lends itself to a variety of applications, including its use as a building block in the synthesis of polymers and specialty chemicals.[1] In any application involving heating, processing, or long-term storage at elevated temperatures, a thorough understanding of a compound's thermal stability is paramount. Thermal instability can lead to decomposition, resulting in the formation of impurities, loss of desired product, and potentially hazardous situations due to the generation of gaseous byproducts and exothermic events. For drug development professionals, ensuring the thermal stability of intermediates and final active pharmaceutical ingredients (APIs) is a critical aspect of process safety, product purity, and shelf-life determination.

This guide will delve into the core principles of thermal analysis and provide a practical framework for assessing the thermal stability of this compound.

Fundamental Principles of Thermal Decomposition of Esters and Cycloalkanes

The thermal decomposition of this compound will be governed by the stability of its constituent functional groups: the ester linkages and the cyclohexane ring.

Decomposition of Ester Functional Groups

Esters can undergo thermal decomposition through several pathways. At elevated temperatures, a common mechanism is a six-centered, concerted elimination reaction, often referred to as a cis-elimination or an ester pyrolysis. This process involves the transfer of a β-hydrogen from the alkyl group to the carbonyl oxygen, leading to the formation of an alkene and a carboxylic acid.[2] In the case of this compound, this would theoretically lead to the formation of ethylene and 1,4-cyclohexanedicarboxylic acid.

However, other decomposition routes can also occur, particularly at higher temperatures or in the presence of catalysts, which may involve homolytic cleavage of C-O or C-C bonds to generate radical intermediates.[3] These radicals can then participate in a cascade of further reactions, leading to a complex mixture of smaller molecules, including carbon monoxide and carbon dioxide, as indicated in the safety data sheet for a related compound.

Decomposition of the Cyclohexane Ring

The cyclohexane ring is a relatively stable aliphatic structure. Theoretical and experimental studies on the thermal decomposition of cyclohexane indicate that the process is initiated by the homolytic cleavage of a C-C bond to form a diradical intermediate.[2] This is followed by a series of isomerization and fragmentation reactions. The presence of substituent groups, such as the diethyl ester moieties in DECH, will influence the C-C bond dissociation energies and could potentially alter the decomposition pathway of the ring.

Analytical Techniques for Assessing Thermal Stability

A comprehensive evaluation of thermal stability involves the use of several complementary analytical techniques. Each provides unique insights into the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of non-volatile residue.

Experimental Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition step.

-

Determine the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using an inert gas like nitrogen prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule. To understand stability in air, a similar experiment would be run under an air or oxygen atmosphere.

-

Heating Rate: A heating rate of 10 °C/min is a common starting point. Slower heating rates can provide better resolution of thermal events, while faster rates can shift the decomposition to higher temperatures. A series of experiments at different heating rates is necessary for kinetic analysis.

Diagram: TGA Experimental Workflow

References

A Technical Guide to Diethyl 1,4-Cyclohexanedicarboxylate: Nomenclature, Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl 1,4-cyclohexanedicarboxylate, a versatile diester compound. It delves into the intricacies of its chemical identity according to IUPAC standards, explores its physicochemical properties, details a standard synthesis protocol, and discusses its applications, particularly within the realms of chemical synthesis and materials science.

Section 1: Chemical Identity and IUPAC Nomenclature

The formal name assigned to a chemical compound is critical for unambiguous identification in research, regulatory submissions, and patent literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.

The IUPAC name for the compound is diethyl cyclohexane-1,4-dicarboxylate .[1] Let's deconstruct this name to understand its structural implications:

-

cyclohexane : This is the parent structure, indicating a six-membered ring of carbon atoms with only single bonds.[2][3][4]

-